In nicotine toxicology, accurate quantification requires internal standards that precisely mimic analyte behavior. 5-Methyl myosmine (CAS 102780-52-9) enables synthesis of 5-methylnicotine derivatives with a stable +14 Da mass shift, avoiding deuterium exchange. • Thermally replicates critical Meisenheimer rearrangement for N-oxide analysis. • Achieves baseline resolution (1.0-min shift) for reliable quantitation. • Scalable supply for high-throughput clinical assay validation.
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, commonly known as 5-methyl myosmine (CAS 102780-52-9), is a specialized nitrogen-containing heterocyclic building block comprising a 5-methylpyridine ring substituted with a 1-pyrroline moiety. In industrial and analytical procurement, it is primarily valued as the definitive starting material for synthesizing 5-methylated tobacco alkaloid standards, such as 5-methylnicotine and 5-methylnicotine N-oxide. Because it shares the exact core architecture of native minor alkaloids but features a stable, non-exchangeable methyl group at the 5-position, it allows laboratories to generate internal standards that perfectly mimic the extraction, thermal rearrangement, and ionization behaviors of endogenous nicotine metabolites while remaining chromatographically and mass-spectrometrically distinct [1].
Attempting to substitute 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine with its unmethylated analog (myosmine) or generic aliphatic amines during the synthesis of analytical standards fundamentally compromises assay integrity. Unmethylated myosmine yields native nicotine derivatives upon reduction and methylation, rendering the resulting standard indistinguishable from the actual biological biomarkers present in patient samples. Conversely, utilizing generic, non-homologous amines as internal standards fails during sample preparation; they do not undergo the highly specific thermal Meisenheimer rearrangement (ring expansion to an oxazine) required for the gas chromatographic analysis of N-oxides. This divergence leads to drastically different extraction recoveries and thermal degradation profiles, making the 5-methylated precursor strictly required for structurally and kinetically homologous standards [1].
In the synthesis of internal standards for nicotine metabolite quantification, starting with 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine rather than unmethylated myosmine provides a critical +14 Da mass shift in the final analytical derivatives. When converted to the N-oxide and thermally rearranged to the oxazine derivative, the 5-methylated standard exhibits a molecular ion at m/z 192 and major fragments at m/z 133/132, compared to m/z 178 and 119/118 for the native nicotine N-oxide [1].
| Evidence Dimension | Molecular Ion (M+) Mass |
| Target Compound Data | m/z 192 (5-methyl derivative) |
| Comparator Or Baseline | m/z 178 (Myosmine-derived / native analyte) |
| Quantified Difference | +14 amu shift |
| Conditions | Electron impact ionization (70 eV) MS |
Procuring the 5-methylated precursor ensures the resulting internal standard is completely mass-resolved from endogenous biomarkers in patient samples, preventing false positives.
Internal standards derived from 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine provide a quantified chromatographic separation from native tobacco alkaloids. In capillary GC-MS analysis of thermally rearranged N-oxides, the oxazine derivative of 5-methylnicotine elutes at 9.7 minutes, whereas the native nicotine N-oxide derivative elutes at 8.7 minutes. This 1.0-minute retention time difference guarantees baseline resolution without requiring complex column modifications [1].
| Evidence Dimension | GC Retention Time |
| Target Compound Data | 9.7 min |
| Comparator Or Baseline | 8.7 min (Native analyte) |
| Quantified Difference | +1.0 min resolution |
| Conditions | 12 m x 0.21 mm cross-linked methylsilicone column, 70-200 °C at 20 °C/min |
Provides analytical laboratories with a structurally homologous standard that avoids peak integration overlap during high-throughput clinical or toxicological screening.
Unlike generic aliphatic amine standards which degrade unpredictably, the derivatives of 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine undergo the exact same thermal Meisenheimer rearrangement as native nicotine N-oxide. Quantitative conversion to the volatile 1,2-oxazine derivative occurs smoothly at 150-160 °C in anisole for both the 5-methyl standard and the native analyte, ensuring identical extraction efficiencies and thermal degradation profiles during sample preparation [1].
| Evidence Dimension | Optimal Rearrangement Temperature |
| Target Compound Data | 150-160 °C |
| Comparator Or Baseline | Generic aliphatic amines (Unpredictable degradation) |
| Quantified Difference | Identical kinetic profile to native analyte |
| Conditions | Thermal treatment in anisole solvent at 150-160 °C |
Ensures the internal standard perfectly mimics the target analyte during aggressive thermal sample preparation, eliminating matrix effects and yield bias.
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine is a targeted procurement choice for synthesizing 5-methylnicotine and 5-methylnicotine N-oxide. These derivatives are essential internal standards in clinical pharmacology and toxicology for quantifying nicotine exposure, as they provide a +14 Da mass shift and distinct GC retention times while perfectly mimicking the thermal rearrangement behavior of the native biomarkers [1].
In clinical laboratories processing smoker urine or plasma, assays require robust internal standards that can withstand aggressive thermal sample preparation. Derivatives of this compound ensure baseline chromatographic resolution (e.g., a 1.0-minute retention shift) without suffering the unpredictable thermal degradation seen with generic amine standards, ensuring high-throughput reproducibility [1].
For research organizations evaluating smoking cessation aids or reduced-harm tobacco products, highly precise quantification of minor alkaloids and their N-oxides is required. Procuring 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine allows for the custom synthesis of a suite of 5-methylated minor alkaloid standards, providing a stable alkyl mass shift that avoids the deuterium-hydrogen exchange issues sometimes encountered with deuterated standards in complex biological matrices [1].